molecular formula C19H23NO4 B571727 N-Propyl-14-OH-dihydromorphinan-6-one CAS No. 119822-06-9

N-Propyl-14-OH-dihydromorphinan-6-one

Cat. No.: B571727
CAS No.: 119822-06-9
M. Wt: 329.396
InChI Key: GJGXERIYLTUUMY-GRGSLBFTSA-N
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Description

N-Propyl-14-OH-dihydromorphinan-6-one is a semi-synthetic opioid compound derived from noroxymorphone. It is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . These compounds are used in the treatment of opioid overdoses and dependence, making this compound a significant compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-14-OH-dihydromorphinan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl chloroformates, boron tribromide, and hydrobromic acid . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include naloxone and naltrexone, which are potent opioid antagonists used in the treatment of opioid overdoses and dependence .

Scientific Research Applications

N-Propyl-14-OH-dihydromorphinan-6-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various opioid antagonists.

    Biology: It is studied for its interactions with opioid receptors and its potential effects on biological systems.

    Medicine: It is used in the development of treatments for opioid overdoses and dependence.

    Industry: It is used in the large-scale production of opioid antagonists.

Mechanism of Action

N-Propyl-14-OH-dihydromorphinan-6-one exerts its effects by interacting predominantly with the opioid mu-receptor. These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The interaction with these receptors leads to the modulation of pain and other physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Propyl-14-OH-dihydromorphinan-6-one include:

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable intermediate in the synthesis of opioid antagonists .

Properties

CAS No.

119822-06-9

Molecular Formula

C19H23NO4

Molecular Weight

329.396

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-propyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one

InChI

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h3-4,14,17,21,23H,2,5-10H2,1H3/t14-,17+,18+,19-/m1/s1

InChI Key

GJGXERIYLTUUMY-GRGSLBFTSA-N

SMILES

CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Synonyms

N-propyl-noroxymorphone

Origin of Product

United States

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